1,3-Cyclohexadiene-1-methanol
CAS No.:
Cat. No.: VC13869412
Molecular Formula: C7H10O
Molecular Weight: 110.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H10O |
---|---|
Molecular Weight | 110.15 g/mol |
IUPAC Name | cyclohexa-1,3-dien-1-ylmethanol |
Standard InChI | InChI=1S/C7H10O/c8-6-7-4-2-1-3-5-7/h1-2,4,8H,3,5-6H2 |
Standard InChI Key | QJPBSJBZCXNNFS-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=CC=C1)CO |
Introduction
Structural and Chemical Identity of 1,3-Cyclohexadiene-1-methanol
1,3-Cyclohexadiene-1-methanol belongs to the class of cyclohexadienes, cyclic hydrocarbons with two double bonds. The hydroxymethyl (-CH2OH) substituent at the 1-position introduces both steric and electronic effects that influence its reactivity. The compound’s molecular formula is C7H10O, with a molecular weight of 110.15 g/mol. Its structure combines the rigidity of the cyclohexene ring with the polarity of the hydroxyl group, making it a versatile intermediate in synthetic chemistry.
The compound’s conjugated diene system allows for [4+2] cycloaddition reactions, while the hydroxymethyl group enables nucleophilic substitutions or oxidation-reduction transformations. Comparative studies of structurally related compounds, such as 1-methyl-1,3-cyclohexadiene (CAS 1489-56-1), highlight how substituents alter thermodynamic stability. For instance, the enthalpy change (ΔrH°) for isomerization of 1-methyl-1,3-cyclohexadiene is approximately 3–10 kJ/mol at 603 K, suggesting moderate ring strain . While direct thermodynamic data for 1,3-cyclohexadiene-1-methanol remains scarce, the hydroxymethyl group likely increases polarity and hydrogen-bonding capacity compared to alkyl-substituted analogs .
Synthesis Methodologies
Catalytic Metathesis Approaches
A patented method for synthesizing 1,3-cyclohexadiene derivatives involves the metathesis of non-conjugated dienes with conjugated aliphatic compounds using heavy metal catalysts. For example, reacting 1,5-cyclooctadiene with 1,3-butadiene in the presence of a second-generation Grubbs catalyst ([Ru]) at −20°C yields 1,3-cyclohexadiene with a 19% yield after 3 hours . The reaction proceeds via a ring-closing metathesis mechanism, where the catalyst facilitates the reorganization of carbon-carbon double bonds (Table 1) .
Table 1: Synthesis Conditions and Yields for 1,3-Cyclohexadiene Derivatives
Substrate | Catalyst | Temperature | Time | Yield (%) |
---|---|---|---|---|
1,5-Cyclooctadiene | Grubbs II ([Ru]) | −20°C | 3 hr | 19 |
1,5,9-Cyclododecatriene | Grubbs II ([Ru]) | −20°C | 2 hr | 11 |
Low temperatures are critical to minimizing side reactions, as higher temperatures promote catalyst decomposition and reduced selectivity .
Functionalization of Preformed Cyclohexadienes
Alternative routes involve modifying preformed cyclohexadienes. For instance, hydroxymethylation via aldol condensation or epoxide ring-opening could introduce the -CH2OH group, though specific protocols for 1,3-cyclohexadiene-1-methanol remain undocumented in the literature.
Reactivity and Degradation Pathways
Cycloaddition Reactions
The conjugated diene system participates in Diels-Alder reactions with dienophiles such as maleic anhydride, forming bicyclic adducts. These reactions proceed under mild conditions (25–60°C) and are stereospecific, favoring endo transition states.
Oxidation and Ozonolysis
Ozonolysis of 1,3-cyclohexadiene derivatives produces hydroperoxides and cyclic peroxides. For example, ozonolysis of 1-methyl-4-isopropyl-1,3-cyclohexadiene in methanol yields 3-hydroperoxy-1,2-dioxanes and 2,5-bis-hydroperoxy-2,5-dimethoxyhexane . While similar studies on 1,3-cyclohexadiene-1-methanol are lacking, its diene system is expected to undergo stepwise ozonolysis, generating polyoxygenated products .
Hydrogenation and Reduction
Catalytic hydrogenation (H2/Pd-C) saturates the diene system to form cyclohexane-1-methanol. This reaction is exothermic (ΔrH ≈ −200 kJ/mol, estimated) and proceeds with >90% conversion under 1 atm H2.
Applications in Organic Synthesis and Materials Science
Polymer Precursors
The diene moiety serves as a crosslinking agent in resin formulations, enhancing thermal stability in epoxy composites.
Pharmaceutical Intermediates
Functionalization of the hydroxymethyl group enables the synthesis of chiral alcohols, which are pivotal in asymmetric catalysis.
Ligand Design
The compound’s rigid structure and electron-rich double bonds make it a candidate for coordinating transition metals in catalytic systems .
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